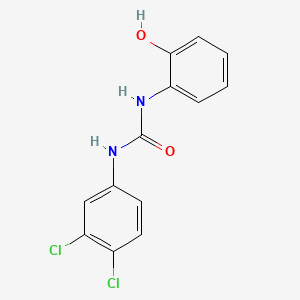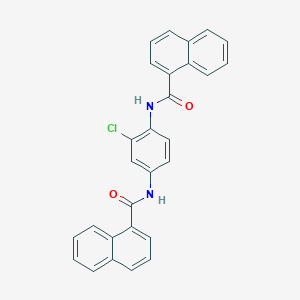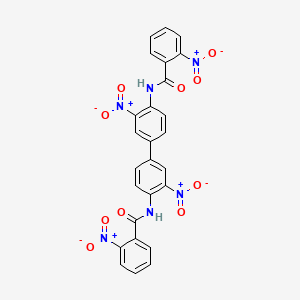![molecular formula C32H22N4O8 B3825671 N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825671.png)
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)
Vue d'ensemble
Description
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as PPNB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNB is a derivative of 2-nitrobenzamide and is synthesized through a multi-step procedure involving several reagents and reaction conditions.
Mécanisme D'action
The mechanism of action of PPNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. PPNB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. PPNB has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
PPNB has been found to exhibit anti-tumor and anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. PPNB has also been found to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
PPNB has several advantages for lab experiments, including its stability and ease of synthesis. It can be easily synthesized using standard laboratory equipment and reagents. PPNB is also stable under a wide range of conditions, making it suitable for use in various experiments.
One limitation of PPNB is its limited solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which must be taken into consideration when using it in experiments.
Orientations Futures
There are several potential future directions for research on PPNB. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine the feasibility and effectiveness of using PPNB as a carrier for various drugs.
Another area of interest is its potential use as a fluorescent probe for detecting heavy metal ions in water. Further studies are needed to optimize the conditions for detecting various metal ions and to determine the sensitivity and selectivity of PPNB as a probe.
Finally, further studies are needed to fully understand the mechanism of action of PPNB and to identify its molecular targets. This information could be useful for the development of more effective anti-tumor and anti-inflammatory drugs.
Applications De Recherche Scientifique
PPNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, PPNB has been investigated for its anti-tumor and anti-inflammatory properties. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. PPNB has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, PPNB has been used as a building block for the synthesis of various polymers and supramolecular structures. It has been found to exhibit unique optical and electronic properties, making it a promising material for applications in optoelectronics and sensors.
In environmental science, PPNB has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. It has been found to selectively bind to certain metal ions, making it a useful tool for monitoring water quality.
Propriétés
IUPAC Name |
2-nitro-N-[4-[3-[4-[(2-nitrobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O8/c37-31(27-8-1-3-10-29(27)35(39)40)33-21-12-16-23(17-13-21)43-25-6-5-7-26(20-25)44-24-18-14-22(15-19-24)34-32(38)28-9-2-4-11-30(28)36(41)42/h1-20H,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFSUQNXRKSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[benzene-1,3-diylbis(oxybenzene-4,1-diyl)]bis(2-nitrobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![2-phenyl-N-(4-{6-[(phenylacetyl)amino]-1H,3'H-2,5'-bibenzimidazol-2'-yl}phenyl)acetamide](/img/structure/B3825621.png)
![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)
![2-nitro-N-(4-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B3825660.png)
![N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(1-naphthamide)](/img/structure/B3825690.png)


![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)